molecular formula C42H90N3O6P B13147346 diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate

diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate

Cat. No.: B13147346
M. Wt: 764.2 g/mol
InChI Key: LVZNOWSTPRWXNZ-CUFRBMJWSA-N
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Description

Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate: is a complex organic compound with significant implications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the long-chain fatty acid amide, followed by the introduction of the hydroxy group and the diazanium group. The final step involves the phosphorylation of the hydroxy group to form the phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the diazanium group, converting it into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phosphates.

Scientific Research Applications

Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and membrane dynamics.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammatory diseases.

    Industry: Utilized in the development of novel materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to membrane receptors, modulating signaling pathways that regulate cellular functions. It may also interact with enzymes, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Diazonium salts: Share the diazanium group but differ in their overall structure and reactivity.

    Phospholipids: Contain phosphate groups and long-chain fatty acids but lack the diazanium group.

    Amino alcohols: Feature hydroxy and amino groups but do not have the long-chain fatty acid or phosphate ester.

Uniqueness

Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C42H90N3O6P

Molecular Weight

764.2 g/mol

IUPAC Name

diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate

InChI

InChI=1S/C42H84NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h35,37,40-41,44H,3-34,36,38-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3/b37-35+;;/t40-,41+;;/m0../s1

InChI Key

LVZNOWSTPRWXNZ-CUFRBMJWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])[O-])[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+].[NH4+]

Origin of Product

United States

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